Propanediamide, 2,2-diethyl-N,N'-diphenyl-
Description
Its structure confers steric bulk and aromaticity, influencing physicochemical properties such as solubility, melting point, and intermolecular interactions. For instance, diphenyl-substituted amides are common in pharmaceutical and agrochemical applications due to their stability and binding affinity .
Properties
CAS No. |
58655-60-0 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,2-diethyl-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-19(4-2,17(22)20-15-11-7-5-8-12-15)18(23)21-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
SRFGSEUDSAOIET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2,2-diethyl-N,N’-diphenyl- typically involves the reaction of diethyl malonate with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Propanediamide, 2,2-diethyl-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanediamide, 2,2-diethyl-N,N’-diphenyl- is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may also serve as a precursor for the synthesis of bioactive compounds .
Industry: In the industrial sector, Propanediamide, 2,2-diethyl-N,N’-diphenyl- is utilized in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of Propanediamide, 2,2-diethyl-N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- Aromatic Interactions : The N,N'-diphenyl groups facilitate π-π stacking, similar to diphenylmethane-based Schiff bases (e.g., 5-DPM in ), which exhibit enhanced antioxidant activity due to aromatic stabilization .
- Hybridization : Unlike pyridinyl-substituted amides (e.g., N-(2-pyridinyl)propanamide), the absence of heteroaromatic rings in the target compound may reduce hydrogen-bonding capacity .
Comparison :
- The target compound likely employs coupling agents like DCC (dicyclohexylcarbodiimide), as seen in and for amide bond formation. This contrasts with Schiff bases, which rely on condensation reactions .
- Diethyl substituents may require bulkier coupling agents or elevated temperatures compared to dimethyl analogs due to steric challenges.
Physicochemical Properties
Table 3: Thermal and Solubility Data
Key Trends :
- Melting Points : Diethyl substitution in the target compound may elevate the melting point compared to dimethyl analogs (e.g., 71–75°C for N-(3-methylphenyl)pivalamide) due to increased van der Waals interactions.
- Solubility : The diphenyl groups likely reduce water solubility, similar to disulfide-containing Schiff bases (e.g., 5-DPSS) .
Table 4: Bioactivity Comparison
Key Findings :
- Antioxidant Potential: Diphenyl groups enhance radical scavenging in Schiff bases (e.g., 5-DPSS) ; similar activity may be plausible for the target compound.
- Molecular Recognition : Diphenyl amides in showed variable performance in inhibitor screens, suggesting that substituent positioning (e.g., diethyl vs. dimethyl) affects target binding .
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